Cas no 128099-76-3 (5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one)
![5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one structure](https://fr.kuujia.com/scimg/cas/128099-76-3x500.png)
128099-76-3 structure
Nom du produit:5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one
Numéro CAS:128099-76-3
Le MF:C13H11NO3
Mégawatts:229.231343507767
MDL:MFCD01566965
CID:1222790
PubChem ID:54682193
5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Acetyl-4-hydroxy-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
- 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo<
- 3,2,1-ij>
- quinolin-4-one
- CTK3B4377
- 5-acetyl-6-ethyl-1,2-dihydro-2-oxonicotinonitrile
- 5-ACETYL-6-HYDROXY-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-4-ONE
- 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo< 3,2,1-ij> quinolin-4-one
- AURORA KA-4467
- BUTTPARK 105\40-17
- CS-0444180
- MFCD01566965
- AO-476/41839666
- 10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.0?,??]dodeca-4(12),5,7,9-tetraen-11-one
- DTXSID401169356
- 10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12),9-tetraen-11-one
- 128099-76-3
- AKOS015991802
- 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- 10X-0938
- 10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one
- 5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one
-
- MDL: MFCD01566965
- Piscine à noyau: InChI=1S/C13H11NO3/c1-7(15)10-12(16)9-4-2-3-8-5-6-14(11(8)9)13(10)17/h2-4,16H,5-6H2,1H3
- La clé Inchi: KUYISNWBBZFVQK-UHFFFAOYSA-N
- Sourire: CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O
Propriétés calculées
- Qualité précise: 229.07393
- Masse isotopique unique: 229.074
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 426
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 57.6A^2
Propriétés expérimentales
- Dense: 1.45
- Point d'ébullition: 406.5°C at 760 mmHg
- Point d'éclair: 199.6°C
- Indice de réfraction: 1.687
- Le PSA: 57.61
5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB340221-500mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, 90%; . |
128099-76-3 | 90% | 500mg |
€678.60 | 2025-02-20 | |
A2B Chem LLC | AI72355-5g |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI72355-1mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI72355-10mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514847-50mg |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | 98% | 50mg |
¥1606.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514847-1g |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | 98% | 1g |
¥11407.00 | 2024-08-09 | |
Apollo Scientific | OR32150-1g |
10-Acetyl-9-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one |
128099-76-3 | tech | 1g |
£1078.00 | 2025-02-20 | |
abcr | AB340221-1 g |
5-Acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, 90%; . |
128099-76-3 | 90% | 1 g |
€1,312.80 | 2023-07-19 | |
Ambeed | A997381-1g |
10-Acetyl-9-hydroxy-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12),9-tetraen-11-one |
128099-76-3 | 90% | 1g |
$611.0 | 2024-04-25 | |
A2B Chem LLC | AI72355-1g |
5-Acetyl-6-hydroxy-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-4-one |
128099-76-3 | >90% | 1g |
$1295.00 | 2024-04-20 |
5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one Littérature connexe
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
128099-76-3 (5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one) Produits connexes
- 372137-35-4(Saflufenacil)
- 881636-77-7(2-amino-3-hydroxy-4-(methylsulfanyl)butanoic acid)
- 2137959-95-4(rac-(3R,4S)-4-(4-fluorobutyl)pyrrolidin-3-ol)
- 1781934-14-2(1-amino-2-(2-methoxy-3-methylphenyl)propan-2-ol)
- 2138125-32-1(3-[(2-Cyclopropylethyl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol)
- 1523421-97-7(5-(quinolin-4-yl)-1,2-oxazol-3-amine)
- 2718878-62-5((3R,4S)-4-Methyl-piperidin-3-ol hydrochloride)
- 1804719-99-0(4-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine)
- 2172535-16-7(1-(4-chloro-3-methylphenyl)-5-(chloromethyl)-1H-pyrazole)
- 1521421-07-7(1-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclobutylmethanamine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:128099-76-3)5-acetyl-4-hydroxy-1,2-dihydro-6h-pyrrolo[3,2,1-ij]quinolin-6-one

Pureté:99%
Quantité:1g
Prix ($):550.0